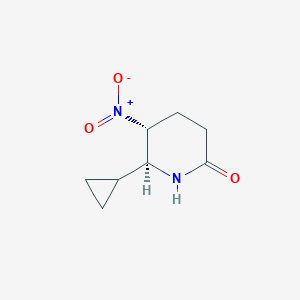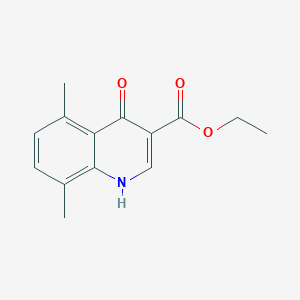
4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid ethyl ester is an organic compound with the molecular formula C14H15NO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,8-dimethylquinoline and ethyl chloroformate.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and the presence of catalysts or reagents to facilitate the reaction.
Esterification: The key step involves the esterification of 5,8-dimethylquinoline with ethyl chloroformate in the presence of a base, such as triethylamine, to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The use of advanced techniques, such as automated reactors and purification systems, enhances the efficiency of the production process.
化学反应分析
Types of Reactions
4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction could produce various hydroquinoline compounds.
科学研究应用
4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is utilized in the production of materials with specific properties, such as dyes and polymers.
作用机制
The mechanism by which 4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid ethyl ester exerts its effects involves interactions with molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
相似化合物的比较
Similar Compounds
4-Hydroxyquinoline-3-carboxylic acid ethyl ester: Lacks the methyl groups at positions 5 and 8.
5,8-Dimethylquinoline-3-carboxylic acid ethyl ester: Lacks the hydroxyl group at position 4.
4-Hydroxy-5-methylquinoline-3-carboxylic acid ethyl ester: Has only one methyl group at position 5.
Uniqueness
4-Hydroxy-5,8-dimethylquinoline-3-carboxylic acid ethyl ester is unique due to the presence of both hydroxyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups contribute to its distinct properties compared to other quinoline derivatives.
属性
IUPAC Name |
ethyl 5,8-dimethyl-4-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-4-18-14(17)10-7-15-12-9(3)6-5-8(2)11(12)13(10)16/h5-7H,4H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUSWIYPMAPVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
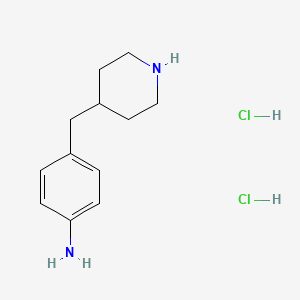
![methyl 1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2682081.png)
![3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682082.png)
![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2682084.png)
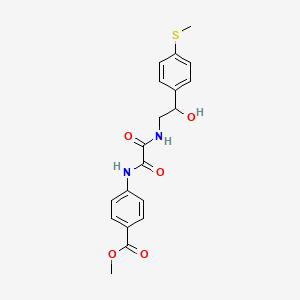
![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2682086.png)
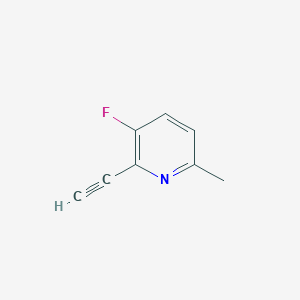
![4-({2-[(carbamoylmethyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-cyclopentylbenzamide](/img/structure/B2682090.png)
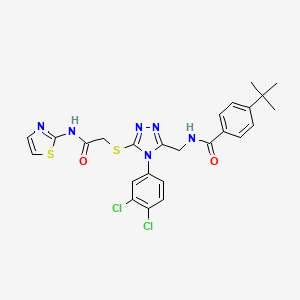
![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}propanamide](/img/structure/B2682093.png)
![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2682097.png)
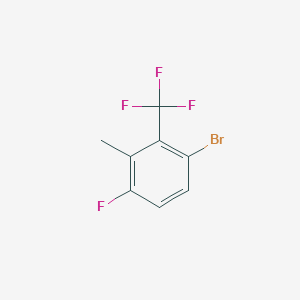
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-4-methylbenzamide](/img/structure/B2682099.png)
